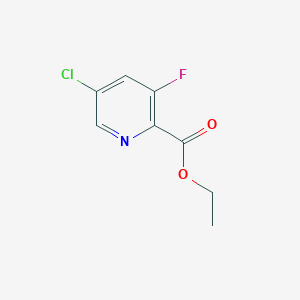

Ethyl 5-chloro-3-fluoropicolinate

Cat. No. B3251222

Key on ui cas rn:

207994-06-7

M. Wt: 203.6 g/mol

InChI Key: LYYXMJMPUIJGKL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06274536B1

Procedure details

An autoclave is charged with 31.4 g of 2,5-dichloro-3-fluoropyridine, 400 ml of dry ethanol, 27.8 ml of triethylamine and 3.5 g of palladium bis(triphenylphosphine) dichloride (PdCl2(PPh3)2) and then a pressure of 180 bars is applied with carbon monoxide. The mixture is maintained at 90° C. for 4 days. After cooling and releasing the pressure, a further 3.5 g of PdCl2(PPh3)2 are added, a pressure of 130 bars is applied with carbon monoxide, and the mixture is maintained at 90° C. for 3 days, after which it is cooled to 25° C., the pressure is released and the mixture is discharged. After concentration in vacuo, absorption from ethyl acetate onto silica gel is carried out. The silica gel is applied to a flash chromatography column (silica gel) and then eluted with n-hexanelethyl acetate 3/1. 24.3 g of the desired target compound having a melting point of 48-50° C. are obtained.

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[C:7]([F:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[CH2:10]([OH:12])C.[C]=[O:14].C(N([CH2:20][CH3:21])CC)C>[Cl-].[Cl-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd+2]>[CH2:20]([O:14][C:10]([C:2]1[C:7]([F:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1)=[O:12])[CH3:21] |f:4.5.6.7.8,^3:12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

31.4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=C(C=C1F)Cl

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

27.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd+2]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Four

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is maintained at 90° C. for 3 days

|

|

Duration

|

3 d

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after which it is cooled to 25° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in vacuo, absorption from ethyl acetate onto silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with n-hexanelethyl acetate 3/1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(=O)C1=NC=C(C=C1F)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |